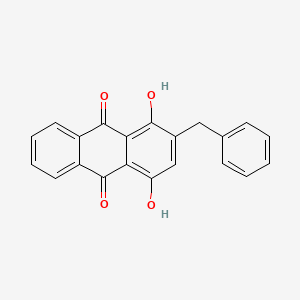
1-(4-Fluoro-2-thienyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-thienyl)ethanone is an organic compound with the molecular formula C6H5FOS. It is a derivative of thienyl ethanone, where a fluorine atom is substituted at the 4-position of the thiophene ring.
Métodos De Preparación
The synthesis of 1-(4-Fluoro-2-thienyl)ethanone typically involves the reaction of 4-fluorothiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethanoyl group is introduced at the 2-position of the thiophene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
1-(4-Fluoro-2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-thienyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving thiophene derivatives.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-thienyl)ethanone depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .
In materials science, the compound’s electronic properties are crucial. The presence of the fluorine atom can influence the compound’s electron density and distribution, affecting its conductivity and performance in electronic devices .
Comparación Con Compuestos Similares
1-(4-Fluoro-2-thienyl)ethanone can be compared with other thienyl ethanone derivatives, such as:
1-(2-Thienyl)ethanone: Lacks the fluorine substitution, resulting in different electronic properties and reactivity.
1-(4-Chloro-2-thienyl)ethanone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior and applications.
1-(4-Methyl-2-thienyl)ethanone: Contains a methyl group, which affects its steric and electronic properties compared to the fluoro derivative.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic characteristics and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C6H5FOS |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-(4-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H5FOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 |
Clave InChI |
YGTNYIXXIBKGIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CS1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)




![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)




![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)

